(5,6-Dichloropyridin-3-yl)thiourea
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Overview
Description
(5,6-Dichloropyridin-3-yl)thiourea is a chemical compound with the molecular formula C6H5Cl2N3S and a molecular weight of 222.1 g/mol It is a derivative of thiourea, where the thiourea moiety is attached to a dichloropyridine ring
Preparation Methods
The synthesis of (5,6-Dichloropyridin-3-yl)thiourea typically involves the reaction of 5,6-dichloropyridine-3-amine with thiocyanate or isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(5,6-Dichloropyridin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5,6-Dichloropyridin-3-yl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (5,6-Dichloropyridin-3-yl)thiourea involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
(5,6-Dichloropyridin-3-yl)thiourea can be compared with other thiourea derivatives and pyridine-based compounds. Similar compounds include:
Thiourea: A simpler compound with a similar structure but without the dichloropyridine ring.
Pyridine derivatives: Compounds like 2,6-dichloropyridine and 3,5-dichloropyridine, which have similar chemical properties but different biological activities.
Thiazolo[4,5-b]pyridines: These compounds have a fused thiazole and pyridine ring and exhibit various biological activities, including antioxidant and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H5Cl2N3S |
---|---|
Molecular Weight |
222.09 g/mol |
IUPAC Name |
(5,6-dichloropyridin-3-yl)thiourea |
InChI |
InChI=1S/C6H5Cl2N3S/c7-4-1-3(11-6(9)12)2-10-5(4)8/h1-2H,(H3,9,11,12) |
InChI Key |
YBEQJFWSJVLFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)NC(=S)N |
Origin of Product |
United States |
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